molecular formula C4H2BrN3 B2503734 5-Bromo-1H-pyrazole-4-carbonitrile CAS No. 1703808-52-9

5-Bromo-1H-pyrazole-4-carbonitrile

Cat. No.: B2503734
CAS No.: 1703808-52-9
M. Wt: 171.985
InChI Key: DGIXZUREPHIFMM-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrazole-4-carbonitrile: is a heterocyclic organic compound with the molecular formula C4H2BrN3 . It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of a bromine atom and a nitrile group on the pyrazole ring makes this compound particularly interesting for various chemical applications.

Scientific Research Applications

Chemistry: 5-Bromo-1H-pyrazole-4-carbonitrile is used as a versatile building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or modulators of biological pathways. These compounds can be used to probe the function of specific proteins or enzymes.

Medicine: The compound and its derivatives have shown promise in the development of pharmaceuticals. They are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and versatility make it valuable for producing a wide range of products.

Mechanism of Action

Target of Action

It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Bromo-1H-pyrazole-4-carbonitrile may also interact with various biological targets.

Mode of Action

Pyrazole derivatives are known to participate in a variety of reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.

Biochemical Pathways

It’s known that pyrazole derivatives can inhibit oxidative phosphorylation and atp exchange reactions . These processes are crucial for energy production in cells, suggesting that this compound may impact cellular energy metabolism.

Result of Action

It’s known that pyrazole derivatives can inhibit oxidative phosphorylation and atp exchange reactions , which could potentially lead to changes in cellular energy levels and other downstream effects.

Action Environment

It’s worth noting that the product is chemically stable under standard ambient conditions (room temperature)

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-1H-pyrazole-4-carbonitrile can be synthesized through several methods. One common approach involves the bromination of 1H-pyrazole-4-carbonitrile. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

    Cyclization Reactions: It can be used as a building block in the synthesis of more complex heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the bromine atom.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

    Cyclization: Acidic or basic conditions can facilitate cyclization reactions to form fused ring systems.

Major Products:

    Substitution Products: Depending on the nucleophile, products like 5-azido-1H-pyrazole-4-carbonitrile or 5-thiocyanato-1H-pyrazole-4-carbonitrile can be formed.

    Coupling Products: Biaryl or heteroaryl compounds are typical products of coupling reactions.

    Cyclization Products: Fused heterocyclic compounds with potential biological activity.

Comparison with Similar Compounds

    5-Amino-1H-pyrazole-4-carbonitrile: Similar structure but with an amino group instead of a bromine atom.

    5-Chloro-1H-pyrazole-4-carbonitrile: Contains a chlorine atom instead of bromine.

    5-Methyl-1H-pyrazole-4-carbonitrile: Contains a methyl group instead of bromine.

Uniqueness: 5-Bromo-1H-pyrazole-4-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other halogenated derivatives. The bromine atom also enhances the compound’s ability to participate in coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-1H-pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN3/c5-4-3(1-6)2-7-8-4/h2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIXZUREPHIFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1703808-52-9
Record name 5-bromo-1H-pyrazole-4-carbonitrile
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